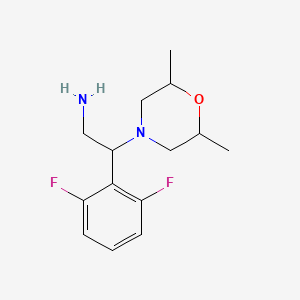

![molecular formula C10H10N2S B2504113 2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole CAS No. 87215-79-0](/img/structure/B2504113.png)

2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole is a heterocyclic compound that is part of a broader class of thiazolo[3,2-a]benzimidazole derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of thiazolo[3,2-a]benzimidazole derivatives, including this compound, has been reported through several methods. One approach involves the reaction of hydrazonoyl halides with 2-(methylthio)benzimidazole . Another method includes the reaction of 1,2-dibenzoylbenzimidazole with phosphorus pentasulfide in refluxing toluene . These synthetic routes are crucial for the preparation of these compounds, which can then be further modified to obtain a variety of derivatives with different properties.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring fused to a benzimidazole moiety. The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, which can impart unique electronic and steric properties to the molecule.

Chemical Reactions Analysis

The chemical reactivity of thiazolo[3,2-a]benzimidazole derivatives is influenced by the presence of reactive sites within the heterocyclic system. For instance, the sulfur atom in the thiazole ring can participate in cycloaddition reactions, as demonstrated by the synthesis of 1,3-Diphenylthiazolo[3,4-a]benzimidazole, where the thiocarbonyl ylide dipole reacts with alkenes and alkynes . Additionally, the nitrogen atoms in the benzimidazole ring can act as nucleophilic sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]benzimidazole derivatives are influenced by their molecular structure. The absorption spectra of some 6-Hydroxythiazolo[3,2-a]benzimidazoles show characteristic maxima at longer wavelengths in the visible region, with a red shift at higher pH due to the dipolar nature of these compounds . This suggests that the electronic properties of these molecules can be sensitive to environmental conditions, which is an important consideration for their potential applications.

Applications De Recherche Scientifique

Antimicrobial and Antitumor Activities

Compounds incorporating 2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising broad-spectrum antibacterial and antifungal profiles against various microorganisms, suggesting their potential in developing new antimicrobial agents (Mahmoud et al., 2013). Additionally, the immunostimulatory activity of related compounds has been explored in tumorous and non-tumorous systems, highlighting their potential in enhancing anti-tumor immunity (Tagliabue et al., 1978).

Cell Cycle Disruption and Apoptotic Activity

Derivatives of this compound, such as 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile, have demonstrated significant antiproliferative activity and the ability to induce apoptosis in cancer cells. These findings suggest their potential use in cancer therapy, particularly in disrupting cell cycle progression and inducing cancer cell death (Sarhan et al., 2010).

Synthesis of Novel Compounds for Biological Applications

The chemical versatility of this compound allows for the synthesis of various novel compounds with potential biological applications. For instance, the synthesis of new thiazolopyrimidines and their evaluation as antimicrobial and antitumor agents highlight the compound's utility in medicinal chemistry (Said et al., 2004). Furthermore, the development of derivatives based on the thiazolo[3,2-a]benzimidazole moiety for targeting bacterial and fungal species demonstrates its application in discovering new antimicrobial agents (Hamdy et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra .

Mode of Action

It’s worth noting that similar compounds have been found to selectively inhibit mtb over a selected panel of non-tuberculous mycobacteria (ntm) . Molecular docking and dynamics studies were carried out for the most active compounds in order to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .

Biochemical Pathways

Related compounds have shown to affect the pantothenate synthetase pathway of mtb .

Pharmacokinetics

In silico admet prediction was carried out for similar compounds .

Result of Action

Similar compounds have shown significant activity against mtb h37ra .

Action Environment

It’s worth noting that the synthesis of similar compounds was carried out under specific conditions .

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-1,2-dihydro-[1,3]thiazolo[3,2-a]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-6-12-9-5-3-2-4-8(9)11-10(12)13-7/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZLKJGXGZFMDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C3=CC=CC=C3N=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2504030.png)

![1,3,7-trimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2504031.png)

![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)

![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)

![4-[2-[[1-[(2-Methylphenyl)methyl]-3-indolyl]sulfonyl]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2504043.png)

![5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2504045.png)

![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504049.png)

![1-(tert-butyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2504050.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-phenylpropanamide](/img/structure/B2504052.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2504053.png)